molecular formula C9H12ClN3O B14053234 5-methoxy-N-methyl-1H-indazol-3-amine hydrochloride CAS No. 1430839-86-3

5-methoxy-N-methyl-1H-indazol-3-amine hydrochloride

Cat. No.: B14053234
CAS No.: 1430839-86-3
M. Wt: 213.66 g/mol
InChI Key: KUICDCJNPZERHV-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3O. It is an off-white solid that is primarily used in research and development settings. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Methyl iodide, dimethyl sulfate

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes involved in inflammatory processes . The compound may also modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A parent compound with similar structural features but lacking the methoxy and methylamine groups.

    5-Methoxyindazole: Similar to 5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride but without the methylamine group.

    1H-Indazol-3-ylamine: Lacks the methoxy group but contains the indazole core and amine functionality.

Uniqueness

5-Methoxy-1H-indazol-3-yl-methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1430839-86-3

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

5-methoxy-N-methyl-1H-indazol-3-amine;hydrochloride

InChI

InChI=1S/C9H11N3O.ClH/c1-10-9-7-5-6(13-2)3-4-8(7)11-12-9;/h3-5H,1-2H3,(H2,10,11,12);1H

InChI Key

KUICDCJNPZERHV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC2=C1C=C(C=C2)OC.Cl

Origin of Product

United States

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